N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a cyclopentylideneamino group, a methyl group, a phenyl group, and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of cyclopentanone with an amine to form the cyclopentylideneamino group. This intermediate is then reacted with 5-methyl-4-phenyl-1,3-thiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure and reactivity make it useful in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopentylideneamino)-4-nitrobenzamide
- N-(cyclopentylideneamino)cyclopentanimine
Uniqueness
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-14(12-7-3-2-4-8-12)16-15(19-11)18-17-13-9-5-6-10-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAIMZLIRPUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=C2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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